2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
Description
This compound belongs to a class of heterocyclic molecules featuring an isoquinolin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. The structure includes a 4-chlorophenyl group at position 2 and a 3,5-dimethoxyphenyl substituent on the oxadiazole moiety. The chloro and methoxy substituents likely enhance lipophilicity and influence electronic properties, which may optimize binding affinity or metabolic stability.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4/c1-31-18-11-15(12-19(13-18)32-2)23-27-24(33-28-23)22-14-29(17-9-7-16(26)8-10-17)25(30)21-6-4-3-5-20(21)22/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQVKXNATBDUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a synthetic derivative that incorporates both isoquinoline and oxadiazole moieties. These structural components are often associated with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 387.82 g/mol. The presence of the 4-chlorophenyl and 3,5-dimethoxyphenyl groups enhances its potential for biological interaction.
Anticancer Activity
Research has indicated that derivatives of oxadiazole exhibit significant anticancer properties. For example, a study evaluated various 1,2,4-oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using the MTT assay. The results suggested that compounds similar to the target structure demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Similar Compounds
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7a | MCF-7 | 15.2 | Moderate |
| 7b | A549 | 10.8 | High |
| 7c | DU-145 | 12.0 | Moderate |
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has also been explored. In one study, synthesized compounds were tested against various bacterial strains including Salmonella typhi and Bacillus subtilis , showing moderate to strong antibacterial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 2: Antibacterial Activity
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound A | Salmonella typhi | 20 | Strong |
| Compound B | Bacillus subtilis | 18 | Moderate |
| Compound C | E. coli | 10 | Weak |
The biological activity of the compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can act as an inhibitor for enzymes involved in cancer metabolism.
- DNA Interaction : Isoquinoline derivatives are known to intercalate into DNA, potentially leading to apoptosis in cancer cells.
- Antioxidant Properties : The presence of methoxy groups may enhance antioxidant activity, providing additional protective effects against oxidative stress in cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- A study involving a series of oxadiazole derivatives reported significant tumor regression in xenograft models when treated with these compounds .
- Another investigation demonstrated that specific derivatives exhibited superior binding affinity to bovine serum albumin (BSA), suggesting enhanced bioavailability and therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
The compound’s closest structural analogue is 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (CAS: 1326843-86-0) . Other relevant compounds include PSN375963 and PSN632408, which share the 1,2,4-oxadiazole scaffold but differ in substituents and core structures . Below is a detailed comparison:
Key Findings:
Impact of Methoxy Substitution: The 3,5-dimethoxyphenyl group in the target compound provides greater electron-donating capacity than the 3-methoxyphenyl group in its analogue . This could enhance interactions with aromatic residues in receptor binding pockets (e.g., serotonin or cannabinoid receptors) . The additional methoxy group increases molecular weight by ~39 g/mol, which may marginally affect solubility but improve target selectivity.
Oxadiazole Ring Modifications :
- PSN375963 and PSN632408 demonstrate that substituents like alkyl chains (e.g., 4-butylcyclohexyl) or heteroaromatic groups (e.g., pyridinyl) alter pharmacokinetic profiles. For instance, PSN375963’s lipophilic side chain may favor blood-brain barrier penetration, whereas the target compound’s dimethoxy groups balance polarity and binding .
Core Structure Variations: The isoquinolinone core in the target compound differs from the pyridine core in PSN375963.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
